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An In-depth Technical Guide to the Electronic Band Structure of Cadmium Arsenide (CdsAs2)

Abstract

Cadmium Arsenide (CdsAsz) is a high-mobility inorganic semimetal that has garnered
significant attention as a premier example of a three-dimensional (3D) topological Dirac
semimetal.[1][2] This material is often considered a 3D analogue to graphene, featuring unique
electronic properties stemming from a non-trivial band topology.[3][4] Key characteristics
include an inverted band structure, linearly dispersing 3D Dirac cones protected by crystal
symmetry, and exceptionally high electron mobility.[5][6][7] This guide provides a
comprehensive technical overview of the electronic band structure of CdsAsz, detailing its
theoretical underpinnings, the experimental methodologies used for its characterization, and a
summary of its key quantitative parameters. The content is aimed at researchers and scientists
in condensed matter physics and materials science.

Introduction

First identified as a high-mobility semiconductor, Cadmium Arsenide (CdsAsz) has been
rediscovered as a symmetry-protected topological semimetal.[1] Unlike two-dimensional Dirac
systems like graphene, the Dirac points in CdsAs:z exist in a 3D momentum space, where the
conduction and valence bands touch at discrete points.[2][8] These crossings are robust and
protected by the crystal's symmetry, leading to the emergence of massless Dirac fermions as
the low-energy quasiparticle excitations.[7] The material's inverted band structure is the
fundamental origin of its non-trivial topology.[5][9] This, combined with properties like ultrahigh
electron mobility and topological surface states, makes CdsAsz a compelling platform for
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investigating quantum transport phenomena and for potential applications in novel topological
electronic devices.[10][11]

Crystal and Theoretical Electronic Structure
Crystal Structure

At low temperatures, CdsAs: crystallizes in a body-centered tetragonal structure.[5][7]
Extensive single-crystal X-ray diffraction studies have established that it is centrosymmetric,
belonging to the l41/acd space group.[3][12] This finding is crucial as the presence of inversion
symmetry dictates that all electronic bands are at least two-fold degenerate, forbidding any
spin-splitting of the bands at the Dirac point.[3] This constraint solidifies CdsAs2's status as a
non-spin-polarized 3D Dirac semimetal, analogous to graphene.[3][12] The crystal structure
can be viewed as a distorted superstructure of the antifluorite type.[3]

The Inverted Band Structure

The defining characteristic of CdsAs2's electronic structure is its inverted band ordering near
the center of the Brillouin zone (the I point). In conventional semiconductors, an s-like atomic
orbital band typically forms the conduction band, lying energetically above the p-like valence
bands. In CdsAsz, however, strong spin-orbit coupling inverts this order, causing the s-like band
to shift below the p-like bands.[9] This inversion is the prerequisite for the formation of the Dirac
semimetal state. The electronic structure is well-described by a modified Kane model, which
accounts for the interactions between the s-like and p-like bands.[9][13]
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ARPES Experimental Workflow
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Quantum Oscillations Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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